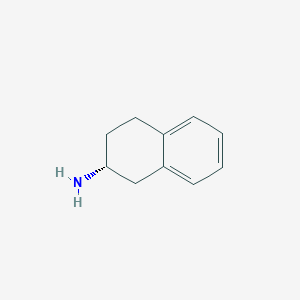

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGFVWKNXLRFIF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513124 |

Source

|

| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21966-60-9 |

Source

|

| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine chemical properties

An In-Depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-2-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1,2,3,4-tetrahydronaphthalen-2-amine, a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold for developing selective ligands targeting the central nervous system (CNS). We will explore its chemical properties, stereoselective synthesis, pharmacological significance, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine, also known as (R)-2-aminotetralin, possesses a tetralin (tetrahydronaphthalene) backbone with a chiral amine center at the C-2 position.[1] This structure mimics endogenous monoamines, making it a privileged scaffold for interacting with neurotransmitter systems.[1] The hydrochloride salt form is commonly used to enhance solubility and stability for pharmaceutical applications.[1]

Table 1: Physicochemical Properties of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

| Property | Value | Source |

| IUPAC Name | (2R)-1,2,3,4-tetrahydronaphthalen-2-amine | PubChem[2][3] |

| Molecular Formula | C₁₀H₁₃N | PubChem[2] |

| Molecular Weight | 147.22 g/mol | PubChem[4] |

| Canonical SMILES | C1CC2=CC=CC=C2C[C@H]1N | PubChem[2] |

| Appearance | Colorless to light yellow liquid | Ottokemi[5] |

| Boiling Point | 70 °C (literature value for a related isomer) | Ottokemi[5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1,2,3,4-tetrahydronaphthalen-2-amine is critical for its application in drug development, as stereochemistry dictates receptor binding and pharmacological activity. Common strategies involve reductive amination of a ketone precursor or enzymatic resolution of a racemic mixture.

Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing the racemic amine is the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one (β-tetralone). This approach offers high yields under mild conditions, avoiding the need for high-pressure equipment.[1]

Causality of Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is milder and more selective for the iminium intermediate formed in situ, reducing the likelihood of side reactions such as ketone reduction. This selectivity allows for a one-pot reaction at room temperature, enhancing operational simplicity and efficiency.[1]

Caption: General synthesis and resolution workflow.

Protocol: Reductive Amination of β-Tetralone

Objective: To synthesize racemic 1,2,3,4-tetrahydronaphthalen-2-amine.

Materials:

-

1,2,3,4-Tetrahydronaphthalen-2-one (β-tetralone)

-

Ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,2,3,4-tetrahydronaphthalen-2-one and ammonium acetate in dichloromethane (DCM) in a round-bottom flask.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride to the stirring solution. The slow addition is crucial to control the reaction rate and prevent excessive heat generation.

-

Allow the reaction to proceed at room temperature for approximately 12 hours, monitoring completion via Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acidic components.

-

Extract the aqueous layer with DCM. Combine the organic layers.

-

Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine product.

-

The crude product can be further purified using column chromatography if necessary.

Achieving Stereocontrol

Obtaining the pure (R)-enantiomer is paramount. Stereocontrol can be achieved through several advanced techniques:

-

Enzymatic Resolution: Transaminases can be employed to selectively resolve a racemic amine mixture. For example, an ω-transaminase can convert the undesired (S)-enantiomer to the corresponding ketone, leaving the desired (R)-amine untouched and allowing for its separation.[6]

-

Chiral Auxiliaries: Synthesis can proceed using a chiral auxiliary, such as (R)-1-phenylethylamine, which directs the stereochemical outcome of the reaction.[1] Subsequent removal of the auxiliary yields the enantiopure product.[1]

-

Asymmetric Catalysis: Chiral ligands used in hydrogenation or other catalytic steps can enforce a specific stereochemical pathway, leading to a high diastereomeric excess of the desired product.[1]

Pharmacological Profile and Core Applications

The rigid conformation of the tetralin scaffold in (R)-1,2,3,4-tetrahydronaphthalen-2-amine makes it an excellent starting point for designing ligands with high receptor specificity.

Mechanism of Action

This compound is a potent inhibitor of serotonin (SERT) and norepinephrine (NET) reuptake, with reported Kᵢ values below 100 nM.[1] By blocking these transporters, it increases the synaptic concentration of serotonin and norepinephrine, which is a key mechanism for antidepressant and anxiolytic therapies. Its structural similarity to endogenous monoamines suggests it may also interact with dopamine pathways.[1]

Caption: Inhibition of neurotransmitter reuptake.

Role in Drug Development

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a critical intermediate in the synthesis of more complex pharmaceutical agents.[7]

-

CNS Ligands: It serves as a foundational structure for ligands targeting dopamine and serotonin receptors.[1]

-

Precursor to Therapeutics: Substituted derivatives are key components of launched drugs. For example, the structurally related compound (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a precursor in the synthesis of Rotigotine, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[8][9]

-

Stereochemical Importance: While the (R)-enantiomer shows potent reuptake inhibition, the (S)-enantiomer is often explored in drug design for potentially improved metabolic stability.[1] This highlights the necessity of evaluating both enantiomers during the drug discovery process.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric excess of (R)-1,2,3,4-tetrahydronaphthalen-2-amine.

Table 2: Key Analytical Techniques

| Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Use a C18 reverse-phase column. The mobile phase typically consists of an acetonitrile/water gradient with an acid modifier like formic acid. |

| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee). | Requires a chiral stationary phase column (e.g., cellulose- or amylose-based) to resolve the (R) and (S) enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic signals for the aromatic protons, the benzylic protons, and the aliphatic protons of the tetralin ring. ¹³C NMR confirms the number and type of carbon atoms.[10] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Provides a highly accurate mass-to-charge ratio, confirming the molecular formula.[1] |

Self-Validating System: A combination of these techniques forms a self-validating analytical workflow. For instance, after synthesis, HPLC can confirm >98% purity, HRMS can validate the molecular formula, and chiral HPLC can confirm a high enantiomeric excess, ensuring the final compound meets the stringent quality standards required for research and development.[1]

Safety and Handling

Proper handling of (R)-1,2,3,4-tetrahydronaphthalen-2-amine and its parent structure, tetrahydronaphthalene, is crucial to ensure laboratory safety.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood or glovebox to prevent inhalation of vapors.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1][12] The compound is known to cause skin and eye irritation.[5][7]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][7]

-

Spill & Disposal: In case of a spill, absorb with a non-flammable material like sand or diatomaceous earth.[11] Chemical waste must be neutralized (e.g., with dilute HCl) and disposed of through a certified hazardous waste service in accordance with local regulations.[1]

Conclusion

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is more than a simple chemical intermediate; it is a highly valuable chiral scaffold that provides a robust starting point for the rational design of novel CNS-active agents. Its unique combination of a rigid framework and a strategically placed amine group allows for precise interactions with key biological targets. A thorough understanding of its stereoselective synthesis, pharmacological action, and analytical profile is essential for any scientist or researcher working to develop the next generation of neurological therapeutics.

References

-

PubChem. (n.d.). (R)-1,2,3,4-Tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

Ottokemi. (n.d.). (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, 98%. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride CAS 1743-01-7. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. Retrieved from [Link]

-

PENTA s.r.o. (2023). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminotetralin. Retrieved from [Link]

-

Wikidata. (n.d.). 1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE | CAS 2217-40-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

-

Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | C10H13N | CID 12924836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin | C10H14N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manufacturers of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, 98%, CAS 23357-46-2, T 1331, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 10. alpaipars.com [alpaipars.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine, a chiral bicyclic amine, represents a significant scaffold in medicinal chemistry and pharmacology. Its rigid structure, mimicking endogenous monoamines, provides a versatile platform for the design of ligands targeting central nervous system (CNS) receptors. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application in drug discovery. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility for researchers in the field.

Core Compound Identification and Properties

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine, also known as (R)-2-aminotetralin, is a chiral molecule with the amine group at the 2-position of the tetrahydronaphthalene ring system. The stereochemistry at this position is crucial for its biological activity.

CAS Number: 21966-60-9[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 70 °C | [4] |

| pKa (predicted) | 9.39 ± 0.20 | [3] |

| Optical Rotation | For the related (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine: -28° (c=2, MeOH) | [3] |

Synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

The enantioselective synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a critical step in its development for pharmacological applications. Both enzymatic and asymmetric chemical methods have been successfully employed.

Enzymatic Reductive Amination

Biocatalysis offers a green and highly selective route to chiral amines. Imine reductases (IREDs) are particularly effective for the asymmetric synthesis of 2-aminotetralin derivatives from 2-tetralone.

Workflow for Enzymatic Reductive Amination:

Caption: Enzymatic synthesis of (R)-2-aminotetralin.

Detailed Protocol: Enzymatic Reductive Amination

This protocol is a representative method for the synthesis of a primary amine using an imine reductase.

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the amine donor (e.g., ammonia or an alkylamine) in excess (typically 2-10 equivalents).

-

Add the cofactor, NAD(P)H, and the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

-

Dissolve the imine reductase (IRED) in the buffered solution.

-

-

Substrate Addition:

-

Add 2-tetralone to the reaction mixture. It can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

-

-

Reaction Conditions:

-

Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC.

-

-

Work-up and Purification:

-

Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to deprotonate the amine.

-

Extract the product into the organic layer.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. The use of chiral auxiliaries, such as those derived from amino alcohols, is a well-established method for the asymmetric synthesis of amines.

Workflow for Asymmetric Synthesis with a Chiral Auxiliary:

Caption: Asymmetric synthesis using a chiral auxiliary.

Detailed Protocol: Asymmetric Synthesis using (R)-1-Phenylethylamine as a Chiral Auxiliary

This protocol outlines a general approach for the asymmetric synthesis of the target amine.

-

Formation of the Chiral Imine:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-tetralone and a stoichiometric equivalent of (R)-1-phenylethylamine in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and remove water azeotropically until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain the crude chiral imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in a suitable solvent (e.g., methanol or ethanol) and cool to a low temperature (e.g., 0 °C or -78 °C).

-

Add a reducing agent (e.g., sodium borohydride) portion-wise. The stereoselectivity of this step is directed by the chiral auxiliary.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Auxiliary Cleavage:

-

The N-(1-phenylethyl) group can be removed by hydrogenolysis. Dissolve the product from the previous step in a suitable solvent (e.g., ethanol or methanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

-

-

Purification:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting (R)-1,2,3,4-Tetrahydronaphthalen-2-amine can be purified by column chromatography or distillation.

-

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following data are characteristic of the 2-aminotetralin scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of δ 7.0-7.3 ppm), the benzylic protons, the aliphatic protons of the tetralin ring, and the proton attached to the chiral center.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the tetralin ring, and the carbon bearing the amino group. The chemical shifts of the aliphatic carbons provide information about the conformation of the six-membered ring. A representative ¹³C NMR spectrum for the parent 1,2,3,4-tetrahydronaphthalene shows peaks at approximately 137.3, 129.2, 125.7, 29.5, and 23.3 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretch: A primary amine will show two bands in the region of 3400-3250 cm⁻¹.[4]

-

C-H Stretch (aromatic): Bands will appear above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands will be observed below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Typically found in the 1250-1020 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For (R)-1,2,3,4-Tetrahydronaphthalen-2-amine, the molecular ion peak will be observed at m/z = 147.

-

Fragmentation: Common fragmentation pathways for 2-aminotetralins involve the loss of the amino group and cleavage of the aliphatic ring. A prominent peak is often observed at m/z 130, corresponding to the loss of the NH₂ group.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated [M+H]⁺ of 148.1125.[2]

Pharmacological Profile

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine and its derivatives are primarily investigated for their activity at dopamine and serotonin receptors. The stereochemistry at the C2 position significantly influences receptor affinity and functional activity, with the (S)-enantiomer often showing higher affinity for certain serotonin receptors.[8][9]

Receptor Binding Affinities

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which is inversely proportional to the affinity.

| Receptor Subtype | (R)-enantiomer Ki (nM) - Representative Data | (S)-enantiomer Ki (nM) - for comparison | Source |

| Serotonin Receptors | |||

| 5-HT₁A | >1000 | 25 | [8][9] |

| 5-HT₁B | >1000 | 10 | [8][9] |

| 5-HT₁D | >1000 | 5 | [8][9] |

| 5-HT₂A | - | - | |

| 5-HT₂C | - | - | |

| Dopamine Receptors | |||

| D₂ | Moderate to low affinity | High affinity | [10] |

| D₃ | Moderate to low affinity | High affinity | [10] |

Note: Specific Ki values for the unsubstituted (R)-enantiomer are not always readily available in the literature, which often focuses on more potent, substituted analogs. The table provides a general representation of the stereoselectivity.

Functional Activity

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. This is often quantified by the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

-

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine generally exhibits lower potency and efficacy as an agonist at serotonin and dopamine receptors compared to its (S)-enantiomer.[8][10] Its derivatives, however, can be potent and selective agonists or antagonists.

Signaling Pathway for a G-protein Coupled Receptor (GPCR) like Serotonin and Dopamine Receptors:

Caption: Generalized GPCR signaling cascade.

Analytical Methods: Chiral Separation

The separation of the (R) and (S) enantiomers is crucial for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method.[11]

Chiral HPLC

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Detailed Protocol: Chiral HPLC Separation

This is a representative protocol for the chiral separation of 2-aminotetralin. The exact conditions may need to be optimized for specific derivatives.

-

Instrumentation:

-

A standard HPLC system with a UV detector.

-

-

Chiral Stationary Phase:

-

A polysaccharide-based CSP, such as a Chiralcel® or Chiralpak® column, is often a good starting point.

-

-

Mobile Phase:

-

For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

-

A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape for basic analytes. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

-

Operating Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25-40 °C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

-

Sample Preparation:

-

Dissolve the racemic mixture in the mobile phase at a suitable concentration (e.g., 0.1-1 mg/mL).

-

Filter the sample through a 0.45 µm filter before injection.

-

Safety and Handling

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[12][13]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a valuable chiral building block in drug discovery, particularly for the development of CNS-active agents. A thorough understanding of its synthesis, characterization, pharmacology, and analytical methods is essential for its effective use in research. This guide has provided a detailed overview of these aspects, with an emphasis on practical, field-proven insights and protocols. As with any research endeavor, the specific experimental conditions may require optimization, but the principles and methodologies outlined here provide a solid foundation for further investigation.

References

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

-

ResearchGate. (2018). Our strategy for the synthesis of chiral 2-aminotetralin. [Link]

-

National Center for Biotechnology Information. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

National Center for Biotechnology Information. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

ResearchGate. (2025). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. [Link]

-

American Chemical Society. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

Pharmaffiliates. * (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine*. [Link]

-

National Center for Biotechnology Information. (1982). Resolved monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: structural and stereochemical considerations for centrally acting pre- and postsynaptic dopamine-receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2005). Chiral Drug Separation. Separation & Purification Reviews. [Link]

-

National Center for Biotechnology Information. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules. [Link]

-

Ottokemi. (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, 98%. [Link]

-

National Center for Biotechnology Information. (2015). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

Penta. (2023). Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. [Link]

-

The Automated Topology Builder (ATB) and Repository. (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin | C10H14N | MD Topology | NMR. [Link]

-

ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

National Center for Biotechnology Information. 2-Aminotetralin. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

National Center for Biotechnology Information. (1983). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews. [Link]

-

National Center for Biotechnology Information. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry. [Link]

-

Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

ResearchGate. (2019). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. [Link]

-

Rhenium Bio Science. (R)-1,2,3,4-Tetrahydronaphthalen-2-amine 98%. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydro-2-naphthylamine. [Link]

-

MDPI. (2021). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences. [Link]

-

IntechOpen. (2018). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

- 1. (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | C10H13N | CID 12924836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy 1,2,3,4-Tetrahydro-1-naphthylamine | 2217-40-5 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolved monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: structural and stereochemical considerations for centrally acting pre- and postsynaptic dopamine-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of a Chiral Scaffold

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms is paramount to biological function. (R)-1,2,3,4-Tetrahydronaphthalen-2-amine, hereafter referred to as (R)-2-AT, stands as a quintessential example of a "privileged scaffold." Its rigid bicyclic structure, composed of a tetralin (tetrahydronaphthalene) core, provides a conformationally constrained framework that mimics the structure of endogenous monoamines.[1] This mimicry allows molecules derived from this scaffold to selectively interact with critical targets within the central nervous system (CNS), particularly neurotransmitter receptors.[1]

This guide provides an in-depth exploration of the molecular architecture of (R)-2-AT, a key chiral building block for researchers and scientists. We will dissect its stereochemistry, delve into modern synthetic strategies, detail its analytical characterization, and contextualize its significance through its pharmacological applications. Understanding this core structure is fundamental to leveraging its potential in the rational design of novel therapeutics.

Part 1: Molecular Structure and Stereochemical Identity

The foundational structure of (R)-2-AT is the tetralin moiety, an ortho-fused bicyclic hydrocarbon where a benzene ring is fused to a cyclohexane ring.[2][3] The critical feature that defines (R)-2-AT is the presence of a primary amine group at the C2 position of the saturated cyclohexane ring, creating a chiral center.

The "(R)" designation refers to the specific spatial arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This enantiomeric purity is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic stabilities.[1]

Key Chemical Properties:

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₃N | [4] |

| Molecular Weight | 147.22 g/mol | [5] |

| PubChem CID | 12924836 | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Canonical SMILES | C1CCC2=CC=CC=C21 |[4] |

Part 2: Synthesis and Enantioselective Control

The synthesis of optically pure (R)-2-AT is a non-trivial challenge that underscores the importance of asymmetric synthesis in modern drug development. While the racemic mixture can be prepared through methods like the catalytic hydrogenation of 2-nitronaphthalene, isolating the desired (R)-enantiomer requires specific, stereocontrolled strategies.[1]

Core Synthetic Approaches:

-

Enzymatic Resolution: This classic method involves using an enzyme that selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the desired (R)-2-AT. This approach leverages the high stereoselectivity of biocatalysts.[5][7][8]

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is set, the auxiliary is removed. For instance, (R)-1-phenylethylamine can be used to guide the formation of the (S)-enantiomer in a related synthesis, and similar principles apply for accessing the (R)-form.[1]

-

Asymmetric Reductive Amination: This is a highly efficient and modern approach. It involves the reaction of a prochiral ketone, β-tetralone, with an ammonia source in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, often a transition metal complex with a chiral ligand, ensures that the amine group is added preferentially from one face of the molecule, leading to a high enantiomeric excess of (R)-2-AT.[9][10]

Caption: Asymmetric Reductive Amination Pathway to (R)-2-AT.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and determination of enantiomeric purity are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.

Expected Spectroscopic Data:

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.2 ppm. Aliphatic Protons: Complex multiplets between δ 1.5-3.5 ppm, corresponding to the CH and CH₂ groups of the saturated ring. The proton at the chiral center (C2) would appear as a distinct multiplet. Amine Protons: A broad singlet (NH₂) that can vary in chemical shift depending on solvent and concentration.[11][12] |

| ¹³C NMR | Aromatic Carbons: Signals in the region of δ 125-140 ppm. Aliphatic Carbons: Signals in the upfield region, typically δ 25-50 ppm. The chiral carbon (C2) bearing the amine group would be identifiable in this range.[11] |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for a primary amine around 3300-3400 cm⁻¹.[13] N-H Bend: A bending vibration observed in the 1580-1650 cm⁻¹ region.[13] C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[13] |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound. Fragmentation patterns would involve cleavage of the aliphatic ring.[11][14] |

| Chiral HPLC | This is the gold standard for determining enantiomeric purity (ee). Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for their quantification. |

Part 4: Pharmacological Relevance and Application in Drug Design

The structural rigidity and defined stereochemistry of (R)-2-AT make it an invaluable starting point for synthesizing compounds targeting the CNS.

Mechanism and Therapeutic Potential:

(R)-2-AT itself exhibits inhibitory activity against the reuptake of key neurotransmitters, serotonin (SERT) and norepinephrine (NET), with reported Ki values under 100 nM.[1] By blocking these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to many antidepressant and anxiolytic drugs.

Caption: (R)-2-AT derivatives block neurotransmitter reuptake.

A Scaffold for Innovation:

More significantly, (R)-2-AT serves as a critical intermediate for more complex molecules.[15] Its structure is a core component of compounds investigated for a range of neurological conditions. For example, derivatives like (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine are related to the synthesis of Rotigotine, a dopamine agonist used in treating Parkinson's disease and restless legs syndrome.[9][16] Modifications to the aromatic ring or the amine group can fine-tune the molecule's selectivity and affinity for different receptors (e.g., dopamine vs. serotonin) and improve its pharmacokinetic profile.[1]

Conclusion

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is far more than a simple chemical entity; it is a carefully defined three-dimensional tool for molecular intervention. Its rigid tetralin framework, combined with the precise stereochemistry of its C2 amine group, provides an ideal starting point for the design of CNS-active agents. A thorough understanding of its structure, enantioselective synthesis, and analytical profile is essential for any researcher aiming to develop next-generation therapeutics for neurological and psychiatric disorders. The principles of stereochemical control and rational scaffold design embodied by (R)-2-AT will continue to be a cornerstone of modern drug discovery.

References

-

Enantioselective synthesis of tetra-substituted tetralines and tetrahydro-indolizines by NHC-catalyzed azolium–enolate cascade. Chemical Communications (RSC Publishing). Available at: [Link]

-

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine | C10H13N. PubChem. Available at: [Link]

-

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, 98%. Ottokemi. Available at: [Link]

-

TETRALIN. Ataman Kimya. Available at: [Link]

-

1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride CAS 1743-01-7. BIOSYNCE. Available at: [Link]

-

Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. Available at: [Link]

-

Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-russujaponol F. Semantic Scholar. Available at: [Link]

-

Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. Available at: [Link]

-

(R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Pharmaffiliates. Available at: [Link]

-

Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. SENOVA PHARMA. Available at: [Link]

-

Tetralin | C10H12 | CID 8404. PubChem. Available at: [Link]

-

Applications and synthesis of tetralin derivatives. ResearchGate. Available at: [Link]

-

(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. SpectraBase. Available at: [Link]

-

1-Aminotetralin, (R)- | C10H13N | CID 7058072. PubChem. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. Available at: [Link]

-

5-Methoxytryptamine. Wikipedia. Available at: [Link]

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. Available at: [Link]

-

2-Aminotetralin | C10H13N | CID 34677. PubChem. Available at: [Link]

-

Tetralin. Grokipedia. Available at: [Link]

-

1,2,3,4-Tetrahydronaphthalene. SpectraBase. Available at: [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

-

Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | C10H13N | CID 12924836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Manufacturers of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, 98%, CAS 23357-46-2, T 1331, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 10. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectrabase.com [spectrabase.com]

- 15. biosynce.com [biosynce.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

Stereochemistry of 1,2,3,4-Tetrahydronaphthalen-2-amine

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

1,2,3,4-Tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin (2-AT), is a foundational scaffold in medicinal chemistry. Its rigid structure serves as a crucial building block for ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[1][2] The molecule possesses a single stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. These stereoisomers frequently exhibit profound differences in pharmacological activity, potency, and selectivity, making stereochemical control paramount in drug design and development.[3][4] This guide provides a comprehensive exploration of the stereochemistry of 2-aminotetralin, detailing methodologies for stereoselective synthesis, resolution of racemic mixtures, and definitive analytical characterization.

The Stereochemical Imperative in 2-Aminotetralin Based Drug Discovery

The biological activity of chiral molecules is dictated by their three-dimensional arrangement, which governs their interaction with chiral biological targets like receptors and enzymes. For the 2-aminotetralin framework, the orientation of the C2-amine group is a critical determinant of receptor binding and functional activity. For instance, studies on serotonin (5-HT) receptor subtypes reveal a strong stereoselective preference, with (2S)-enantiomers often showing significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to their (2R) counterparts.[5] Similarly, differential activity at dopamine autoreceptors has been observed between enantiomers of 2-aminotetralin derivatives.[3] Consequently, the ability to synthesize, separate, and analyze single enantiomers is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics.

Strategies for Accessing Enantiomerically Pure 2-Aminotetralin

Achieving enantiopurity can be approached via two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The choice of strategy often depends on factors like scale, cost, and the availability of specific catalysts or reagents.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolutions.

-

Biocatalytic Reductive Amination: A highly efficient and green approach involves the use of enzymes, specifically imine reductases (IREDs).[6] This method utilizes a 2-tetralone precursor which is coupled with an amine partner. The enzyme catalyzes the enantioselective reduction of the intermediate imine, yielding the chiral amine with high enantiomeric excess (ee).[6] This biocatalytic approach is notable for its high selectivity and operation under mild conditions.[6][7]

-

Chiral Auxiliary-Mediated Synthesis: Classical organic synthesis often employs chiral auxiliaries. For instance, a highly diastereoselective conjugate addition of an organometallic reagent to a chiral naphthyloxazoline can be used to set the stereocenter, followed by chemical transformations to yield the desired aminotetralin derivative.[8] While powerful, these multi-step sequences can be complex and may require cryogenic conditions.

Resolution of Racemic Mixtures: Separating Enantiomers

When a racemic mixture is synthesized, it must be separated—a process known as resolution.[9] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization.[9] The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.[10]

-

Classical Resolution via Diastereomeric Salt Formation: This remains a widely used and robust method for resolving racemic amines.[10][11] The principle involves reacting the racemic base (2-aminotetralin) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[9] This acid-base reaction forms a pair of diastereomeric salts, for example, (R)-amine-(+)-acid and (S)-amine-(+)-acid. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[11]

Experimental Protocol: Classical Resolution

The following protocol provides a self-validating system for the resolution of racemic 1,2,3,4-tetrahydronaphthalen-2-amine.

Protocol: Resolution of (±)-2-Aminotetralin using (+)-Tartaric Acid

-

Salt Formation:

-

Dissolve one equivalent of racemic 2-aminotetralin in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.

-

In a separate flask, dissolve 0.5 equivalents of enantiomerically pure (+)-tartaric acid in the same solvent, also with warming. Causality: Using a sub-stoichiometric amount of the resolving agent often aids in precipitating the least soluble diastereomeric salt with higher purity.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate should begin to form.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (e.g., 4°C) for several hours to maximize crystallization.

-

The goal is to exploit the solubility difference between the two diastereomeric salts; one should preferentially crystallize.

-

-

Isolation and Purification:

-

Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The collected solid is the first crop of the less soluble diastereomeric salt. To validate purity, a small sample can be analyzed for optical rotation. The bulk of the material can be recrystallized from the same solvent to improve diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base (e.g., 2M NaOH solution) dropwise until the solution is strongly alkaline (pH > 12). This neutralizes the tartaric acid and liberates the free amine.

-

The enantiomerically enriched free amine will often separate as an oil or solid. Extract the aqueous solution several times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

-

Final Purification and Characterization:

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure amine enantiomer.

-

Determine the enantiomeric excess (ee) of the final product using Chiral HPLC (see Section 4.1).

-

Analytical Techniques for Stereochemical Characterization

Once a single enantiomer has been synthesized or resolved, its stereochemical purity and absolute configuration must be confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[12][13] The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12]

Key Principles for Method Development:

-

CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for resolving a wide range of chiral amines, including 2-aminotetralin.[12][14]

-

Mobile Phase: The choice of mobile phase is critical. For normal-phase chromatography, mixtures of alkanes (like n-hexane) and alcohols (like ethanol or isopropanol) are common.[15]

-

Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., diethylamine, DEA, or triethylamine, TEA) to the mobile phase is often essential.[12][15] The acid protonates the amine, while the base deactivates acidic silanol sites on the silica support, leading to improved peak shape and resolution.[12]

Table 1: Example Chiral HPLC Method Parameters for 2-Aminotetralin

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides stereospecific interactions (H-bonding, π-π stacking, dipole-dipole) for enantiomeric recognition. |

| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) | Controls solvent strength and selectivity. The ratio is optimized to achieve baseline separation in a reasonable time.[15] |

| Additives | 0.2% Trifluoroacetic Acid (TFA) + 0.2% Triethylamine (TEA) | TFA ensures the amine is protonated for consistent interaction, while TEA minimizes peak tailing.[15] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for typical 4.6 mm ID columns. |

| Detection | UV at 254 nm | The aromatic ring of the tetralin scaffold provides strong UV absorbance for sensitive detection. |

| Temperature | 30 °C | Controls column efficiency and can influence selectivity.[15] |

X-ray Crystallography

While Chiral HPLC confirms enantiomeric purity, it does not reveal the absolute configuration (i.e., whether the sample is R or S). X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of every atom can be determined, unambiguously assigning the absolute stereochemistry.[16][18] This requires obtaining a high-quality single crystal of the enantiomer, often as a salt with a known chiral counter-ion.[19]

Pharmacological Divergence of 2-Aminotetralin Enantiomers

The stereocenter at C2 has a profound impact on how 2-aminotetralin derivatives interact with their biological targets. The distinct pharmacological profiles of the enantiomers underscore the importance of stereochemical control.

Table 2: Comparative Functional Activity of 2-Aminotetralin Derivatives

| Compound/Derivative | Receptor Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference |

| 8-OH-DPAT | 5-HT₁ₐ | Potent Agonist | Potent Agonist (less selective) | [4] |

| 8-OH-DPAT | 5-HT₁ₑ | - | More potent agonist than (S)-form | [4] |

| 5-Substituted-2-ATs | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ | High affinity (Ki ≤ 25 nM) | Low affinity (>50-fold lower) | [5] |

| FPT (a 5-SAT) | α₂ₐ-Adrenergic | Potent Partial Agonist | - | [20] |

| FPT (a 5-SAT) | α₂C-Adrenergic | Potent Inverse Agonist | - | [20] |

Data synthesized from multiple sources for illustrative purposes. "5-SAT" refers to 5-substituted-2-aminotetralin.

As shown, substitutions on the 2-aminotetralin scaffold can lead to compounds where the enantiomers have not just different potencies, but entirely different functional effects (e.g., agonist vs. inverse agonist) at different receptor subtypes.[20] This highlights the critical role of stereochemistry in fine-tuning a drug's pharmacological profile to achieve therapeutic benefit while minimizing off-target effects.

Conclusion

The stereochemistry of 1,2,3,4-tetrahydronaphthalen-2-amine is a cornerstone of its application in modern drug discovery. The distinct and often divergent biological activities of its (R)- and (S)-enantiomers necessitate rigorous control and characterization of its stereochemical form. Through advanced methods of asymmetric synthesis, such as biocatalysis, and robust classical techniques like diastereomeric salt resolution, enantiomerically pure forms of this critical scaffold can be reliably accessed. Definitive analysis using chiral HPLC and X-ray crystallography provides the necessary validation of stereochemical integrity. For researchers and drug developers, a thorough understanding and application of these principles are essential to unlocking the full therapeutic potential of 2-aminotetralin derivatives.

References

-

Timmerman, W., Tepper, P. G., Dijkstra, D., Stoelwinder, H., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-51. [Link]

-

Degnan, A. P., & Meyers, A. I. (2000). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of Organic Chemistry, 65(11), 3503-12. [Link]

-

Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition in English, 60(46), 24456-24460. [Link]

-

Webster, R., Boyer, A., Fleming, M. J., & Lautens, M. (2010). Practical asymmetric synthesis of bioactive aminotetralins from a racemic precursor using a regiodivergent resolution. Organic Letters, 12(23), 5418-21. [Link]

-

Webster, R., Boyer, A., Fleming, M. J., & Lautens, M. (2010). Practical Asymmetric Synthesis of Bioactive Aminotetralins from a Racemic Precursor Using a Regiodivergent Resolution. ACS Publications. [Link]

-

Ma, Z.-G., Hao, Y., Jiang, W., & Zhang, S.-Y. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]

-

Pardon, M. C., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Man-Velasco, A., et al. (2019). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC - PubMed Central. [Link]

-

Man-Velasco, A., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ResearchGate. [Link]

-

Wikidata. (n.d.). 1,2,3,4-tetrahydronaphthalen-2-amine. Wikidata. [Link]

-

Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]

-

PubChem. (n.d.). (R)-1,2,3,4-Tetrahydronaphthalen-2-amine. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral 1,2,3,4‐Tetrahydro‐quinoxalines. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing). [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Blow, D. (2001). x Ray crystallography. PMC - PubMed Central. [Link]

-

Ghorai, M. K., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. [Link]

-

Scapin, G. (2013). X-Ray Crystallography in Drug Discovery. Springer Nature Experiments. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Aminotetralin. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. ymc.co.jp [ymc.co.jp]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 2-Aminotetralin Scaffold

An In-Depth Technical Guide to the Mechanism of Action of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

The 2-aminotetralin (2-AT) scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a wide array of centrally acting neuromodulatory agents.[1][2] Its rigid phenylethylamine backbone mimics the structure of endogenous monoamines like dopamine and serotonin, providing a valuable tool for probing the intricate structure-activity relationships of various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][3] This guide focuses specifically on the (R)-enantiomer of 1,2,3,4-tetrahydronaphthalen-2-amine, a molecule that exhibits a distinct and multifaceted mechanism of action, primarily characterized by its potent interaction with monoamine transporters and a nuanced profile at several key GPCRs. Understanding its molecular interactions is crucial for researchers in neuropharmacology and professionals in drug development seeking to design novel therapeutics for neurological and psychiatric disorders.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action for (R)-1,2,3,4-tetrahydronaphthalen-2-amine is not confined to a single target but rather a composite of activities that collectively define its pharmacological profile. It functions as both a monoamine reuptake inhibitor and a direct receptor modulator.

Inhibition of Serotonin and Norepinephrine Reuptake

A principal component of its activity is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). The (R)-enantiomer of 1,2,3,4-tetrahydronaphthalen-2-amine demonstrates potent inhibitory activity against the reuptake of both serotonin and norepinephrine, with reported inhibitor constants (Ki) under 100 nM for both transporters.[3] By blocking these transporters, the compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their neurotransmission. This dual-reuptake inhibition is a well-established mechanism for antidepressant and anxiolytic agents.

Modulation of Dopaminergic Pathways

The 2-aminotetralin framework is renowned for its interaction with the dopaminergic system.[2] Derivatives of this scaffold are well-documented dopamine receptor agonists.[4][5][6] While the parent (R)-amine's specific dopamine receptor profile is part of a broader spectrum, its structural similarity to potent dopamine agonists suggests that direct interaction with dopamine receptors, particularly D2-like subtypes (D2, D3, and D4), contributes to its overall effect on central nervous system function.[1] This activity is often evaluated through in vivo behavioral assays, such as the induction of stereotyped behaviors (e.g., sniffing, compulsive gnawing) in rodent models, which are characteristic of dopamine receptor activation.[4][5]

Interaction with Serotonergic and Adrenergic Receptors

Beyond reuptake inhibition, 2-aminotetralin derivatives engage directly with a variety of serotonin and adrenergic receptors. The stereochemistry at the C2 position is a critical determinant of affinity and functional activity. While many 5-substituted 2-aminotetralin (5-SAT) analogues show a strong preference for the (S)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors, the broader class of compounds interacts with these targets.[7][8] Furthermore, certain derivatives have been identified with unique pharmacological profiles at adrenergic receptors, acting as partial agonists at the α2A subtype while simultaneously functioning as inverse agonists at the α2C subtype.[9][10] This complex interplay highlights the scaffold's versatility and the potential for nuanced modulation of multiple neurotransmitter systems.

Quantitative Pharmacological Profile

A comprehensive understanding of a compound's mechanism requires quantitative data on its binding affinity and functional potency at various molecular targets. The data below is synthesized from studies on 2-aminotetralin and its closely related derivatives.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Target | (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | Notes |

| Serotonin Transporter (SERT) | < 100 nM[3] | Potent reuptake inhibitor. |

| Norepinephrine Transporter (NET) | < 100 nM[3] | Potent reuptake inhibitor. |

| Dopamine D2 Receptor | Variable | Activity is highly dependent on ring substitution. |

| Dopamine D3 Receptor | Variable | The 2-AT scaffold is a common core for D3 ligands. |

| 5-HT1A Receptor | Variable | Stereochemistry is critical for affinity.[7] |

| 5-HT1D Receptor | Variable | High affinity observed in certain derivatives.[7] |

| α2A-Adrenergic Receptor | Variable | Can act as a partial agonist.[9][10] |

| α2C-Adrenergic Receptor | Variable | Can act as an inverse agonist.[9][10] |

Key Signaling Pathways

The interaction of (R)-1,2,3,4-tetrahydronaphthalen-2-amine and its analogs with GPCRs initiates downstream intracellular signaling cascades. The diagrams below illustrate the canonical pathways modulated by this class of compounds.

Caption: Canonical Gi/o-coupled signaling pathway for D2-like dopamine receptors.

Caption: Inhibitory signaling cascade initiated by 5-HT1A receptor activation.

Experimental Methodologies: Protocols for Mechanistic Elucidation

The characterization of (R)-1,2,3,4-tetrahydronaphthalen-2-amine's mechanism of action relies on a suite of robust in vitro assays. The following protocols describe the core self-validating systems used to determine binding affinity and functional activity.

Experimental Workflow Overview

Caption: High-level workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-1,2,3,4-tetrahydronaphthalen-2-amine for a specific receptor or transporter target.

Principle: This is a competitive assay where the test compound competes with a radiolabeled ligand (radioligand) of known high affinity for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitor constant (Ki).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human receptor or transporter of interest (e.g., SERT, D2 receptor).

-

Radioligand: A high-affinity ligand for the target labeled with a radioisotope (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors).

-

Test Compound: (R)-1,2,3,4-Tetrahydronaphthalen-2-amine, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target (e.g., 10 µM fluoxetine for SERT).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Vehicle.

-

Non-specific Binding (NSB): Membranes + Radioligand + Non-specific Control Ligand.

-

Competition Binding: Membranes + Radioligand + varying concentrations of the Test Compound.

-

-

Incubation: Add cell membranes (typically 10-20 µg protein/well), the radioligand (at a concentration near its Kd), and the appropriate compound/vehicle to each well. Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional activity (potency, EC50, and efficacy, Emax) of (R)-1,2,3,4-tetrahydronaphthalen-2-amine at a Gi/o-coupled receptor.

Principle: Gi/o-coupled receptors (like D2 and 5-HT1A) inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gi/o-coupled receptor of interest.

-

Cell Culture Media: Appropriate media and supplements for cell growth and maintenance.

-

Forskolin: A direct activator of adenylyl cyclase.

-

IBMX: A phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Test Compound: (R)-1,2,3,4-Tetrahydronaphthalen-2-amine.

-

cAMP Detection Kit: A competitive immunoassay kit for cAMP quantification (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Culture: Plate the cells in 96-well or 384-well plates and grow to ~80-90% confluency.

-

Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing IBMX. Incubate for 20-30 minutes at 37°C.

-

Compound Treatment: Add varying concentrations of the test compound (agonist) to the wells. For antagonist testing, co-incubate the test compound with a known agonist.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the measured cAMP levels against the log concentration of the test compound.

-

Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) response as 0%.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy, expressed as % inhibition of the forskolin response).

-

Conclusion and Future Directions

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a neuromodulatory agent with a compelling dual mechanism of action, characterized by potent inhibition of serotonin and norepinephrine reuptake and direct interactions with dopaminergic and other monoamine receptors. Its rigid conformational structure has made the 2-aminotetralin scaffold an invaluable tool for neuropharmacology, allowing for the dissection of receptor-ligand interactions and the development of subtype-selective compounds.[2] The stereospecificity of its derivatives underscores the importance of chiral chemistry in designing targeted therapeutics.

Future research should focus on obtaining a higher-resolution pharmacological profile of the (R)-enantiomer specifically, including comprehensive binding assays across a wider panel of CNS targets and functional characterization of its activity at dopamine receptor subtypes. Elucidating the molecular determinants of its stereoselective interactions through computational modeling and mutagenesis studies will further refine our understanding and guide the development of next-generation therapeutics for complex neuropsychiatric disorders.

References

-

Cannon, J. G., Lee, T., & Goldman, H. D. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 20(9), 1111-1116. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

-

Glennon, R. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357-370. [Link]

-